![molecular formula C12H14O3 B1490693 3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde CAS No. 1520556-11-9](/img/structure/B1490693.png)
3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde
Overview
Description
3,3-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde, also known as DMDBC, is a compound commonly used in scientific research. It is a versatile organic compound that has been found to have a wide range of applications in the fields of synthetic chemistry, biochemical research, and pharmacology. DMDBC is a highly reactive compound, which makes it a valuable tool for scientists to use in their experiments.
Scientific Research Applications
Medicinal Chemistry: Anticancer Agent Synthesis
This compound has been utilized in the synthesis of novel therapeutic agents, particularly in the development of anticancer drugs. Its structure serves as a scaffold for creating benzodiazepine derivatives, which have shown potential in inhibiting cancer cell growth .
Organic Synthesis: Building Block for Heterocyclic Compounds
In organic synthesis, it acts as a versatile building block for constructing complex heterocyclic compounds. Its reactivity enables the formation of various oxazine and thiazine derivatives, which are valuable intermediates in synthesizing pharmaceuticals .
Materials Science: Organic Semiconductor Fabrication
The compound’s unique structure is beneficial in the field of materials science, particularly in creating organic semiconductors. It contributes to the development of organic light-emitting diode (OLED) materials and organic solar cell components .
Analytical Chemistry: Chromatography and Spectroscopy
Due to its well-defined crystalline structure and purity, this compound is suitable for use in analytical techniques such as chromatography and spectroscopy. It can serve as a standard for calibrating instruments and validating analytical methods .
Environmental Science: Dye-Sensitized Solar Cells
Its derivatives have been explored as counter electrodes in dye-sensitized solar cells (DSSCs), contributing to renewable energy research. The compound’s stability and electronic properties make it an excellent candidate for enhancing the efficiency of DSSCs .
High-Throughput Screening: Drug Discovery
The compound’s framework is used in high-throughput screening processes to identify potential drug candidates. Its modifiable structure allows for rapid synthesis of diverse analogs, accelerating the drug discovery process .
properties
IUPAC Name |
3,3-dimethyl-2,4-dihydro-1,5-benzodioxepine-7-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-12(2)7-14-10-4-3-9(6-13)5-11(10)15-8-12/h3-6H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZYZCAEQAXLBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)C=O)OC1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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